Decanoic-2,2-D2 acid

概要

説明

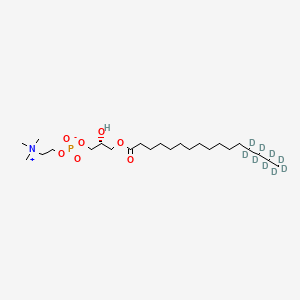

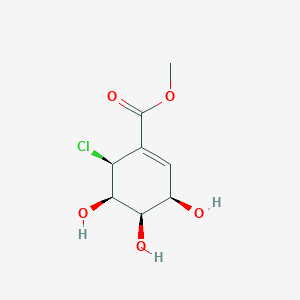

デカン酸-d2は、重水素化デカン酸としても知られており、デカン酸中の2つの水素原子が重水素で置換された安定同位体標識化合物です。デカン酸は、カプリン酸とも呼ばれ、化学式がC10H20O2の飽和脂肪酸です。 重水素化された形態であるデカン酸-d2は、主に代謝研究におけるトレーサーとして、および定量目的で科学研究に使用されます .

2. 製法

合成経路と反応条件: デカン酸-d2は、デカン酸の重水素化によって合成できます。このプロセスは、水素原子を重水素原子と交換することを伴います。一般的な方法の1つは、触媒的重水素-水素交換反応であり、デカン酸を、炭素上のパラジウムなどの触媒の存在下で重水素ガスと反応させます。 この反応は通常、重水素原子の選択的組み込みを確実にするために穏やかな条件下で行われます .

工業生産方法: デカン酸-d2の工業生産は、同様の原理に従いますが、より大規模です。このプロセスは、高圧反応器と効率的な触媒を使用して、重水素化製品の高収率を実現することを伴います。 最終製品の純度は、蒸留や再結晶などの厳格な精製技術によって保証されます .

作用機序

デカン酸-d2は、いくつかのメカニズムを通じてその効果を発揮します。

AMPA受容体の阻害: デカン酸-d2は、脳における興奮性神経伝達の関与するAMPA受容体の非競合的阻害剤として作用します。

ミトコンドリア機能: デカン酸-d2は、ミトコンドリア呼吸鎖複合体の効率を向上させることによって、ミトコンドリア機能を強化します。

類似の化合物:

オクタン酸-d2: 炭素鎖が短い、類似の特性を持つ別の重水素化脂肪酸。

ドデカン酸-d2: 炭素鎖が長い重水素化脂肪酸。

ヘキサン酸-d2: 炭素鎖が短い重水素化脂肪酸.

独自性: デカン酸-d2は、その特定の鎖長により、血液脳関門を特に効果的に通過し、中枢神経系に影響を与えるため、独特です。 AMPA受容体阻害剤としての役割と、てんかんやその他の神経疾患における潜在的な治療効果は、他の重水素化脂肪酸とは異なります .

生化学分析

Biochemical Properties

Decanoic-2,2-D2 acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is crucial in the production of daptomycin, an antibiotic effective against infections caused by drug-resistant pathogens .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, in Streptomyces roseosporus, decanoic acid stress leads to a sharp increase in reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and alters gene expression. In the case of S. roseosporus, it affects respiratory functions, oxidative stress, and heat shock .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function is observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and affects its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Decanoic Acid-d2 can be synthesized through the deuteration of decanoic acid. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where decanoic acid is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Decanoic Acid-d2 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques such as distillation and recrystallization .

化学反応の分析

反応の種類: デカン酸-d2は、重水素化されていない対応物と同様に、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化: デカン酸-d2は酸化されて、デカン酸-d2過酸化物などのデカン酸誘導体を生成できます。

還元: デカン酸-d2は、重水素化アルコールであるデカン-d2を形成するように還元できます。

置換: デカン酸-d2のカルボキシル基は、エステル、アミド、およびその他の誘導体を形成するために置換反応を起こすことができます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: デカン酸-d2過酸化物。

還元: デカン-d2。

4. 科学研究への応用

デカン酸-d2は、そのユニークな特性により、科学研究で広く使用されています。

化学: 代謝研究におけるトレーサーとして役立ち、反応機構の理解に役立ちます。

生物学: 脂質代謝と脂肪酸酸化に関連する研究で使用されます。

医学: 潜在的な抗けいれん効果とそのケトン食における役割について調査されています。

科学的研究の応用

Decanoic Acid-d2 is widely used in scientific research due to its unique properties:

Chemistry: It serves as a tracer in metabolic studies and helps in understanding reaction mechanisms.

Biology: Used in studies involving lipid metabolism and fatty acid oxidation.

Medicine: Investigated for its potential antiseizure effects and its role in the ketogenic diet.

Industry: Utilized in the production of deuterated compounds for various industrial applications

類似化合物との比較

Octanoic Acid-d2: Another deuterated fatty acid with similar properties but shorter carbon chain.

Dodecanoic Acid-d2: A deuterated fatty acid with a longer carbon chain.

Hexanoic Acid-d2: A shorter-chain deuterated fatty acid.

Uniqueness: Decanoic Acid-d2 is unique due to its specific chain length, which makes it particularly effective in crossing the blood-brain barrier and exerting its effects on the central nervous system. Its role as an AMPA receptor inhibitor and its potential therapeutic applications in epilepsy and other neurological disorders set it apart from other deuterated fatty acids .

特性

IUPAC Name |

2,2-dideuteriodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-KNXIQCGSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

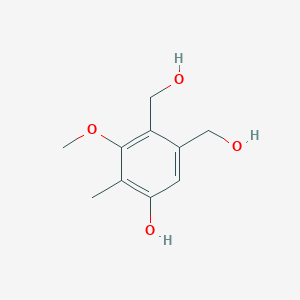

![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)